molecular formula C12H14ClNO3 B15363006 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester CAS No. 886497-13-8

4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester

Cat. No.: B15363006
CAS No.: 886497-13-8
M. Wt: 255.70 g/mol
InChI Key: OEUVKIGXJCMHLW-UHFFFAOYSA-N
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Description

4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester is a chemical compound characterized by its molecular structure, which includes a chloro group, a morpholin-4-yl group, and a benzoic acid moiety esterified with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chlorobenzoic acid and morpholine.

  • Esterification: The carboxylic acid group of 4-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

  • Nucleophilic Substitution: Morpholine is then introduced to the reaction mixture, and a nucleophilic substitution reaction occurs, replacing a suitable leaving group with the morpholin-4-yl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and ester groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Derivatives with different substituents replacing the original functional groups.

Scientific Research Applications

4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-Chloro-3-morpholin-4-yl-benzoic acid: The parent acid without the methyl ester group.

  • 4-Chloro-3-morpholin-4-yl-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

  • 3-Chloro-4-morpholin-4-yl-benzoic acid methyl ester: Structural isomer with the positions of the chloro and morpholin-4-yl groups reversed.

Uniqueness: 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for certain reactions and uses that other similar compounds may not be able to fulfill.

Properties

CAS No.

886497-13-8

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

methyl 4-chloro-3-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

OEUVKIGXJCMHLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)N2CCOCC2

Origin of Product

United States

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